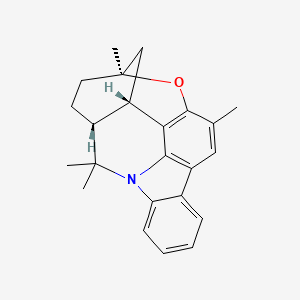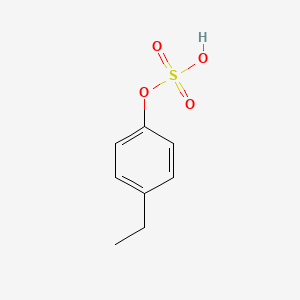![molecular formula C27H33N3O6S B1257918 [6-(3-carboxypropyl)-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate](/img/structure/B1257918.png)
[6-(3-carboxypropyl)-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atto 655 is a red-absorbing fluorescent dye that is highly suitable for various fluorescence applications. It is known for its high sensitivity, excellent signal-to-noise ratio, and long fluorescence lifetime. The compound is designed for use in single-molecule detection, high-resolution microscopy, and other sensitive fluorescence-based assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atto 655 involves multiple steps, including the formation of a rigid structure that prevents cis-trans-isomerization. This rigidity is crucial for maintaining the brightness and stability of the fluorescent signal. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, ATTO-TEC GmbH .
Industrial Production Methods
Industrial production of Atto 655 typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve an assay of ≥85% .
Análisis De Reacciones Químicas
Types of Reactions
Atto 655 primarily undergoes conjugation reactions, where it is attached to biomolecules such as proteins, nucleic acids, or other substrates. This conjugation is often facilitated by functional groups like NHS esters or maleimides .
Common Reagents and Conditions
Common reagents used in the conjugation of Atto 655 include N-hydroxysuccinimide (NHS) esters and maleimides. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions to preserve the integrity of the biomolecules .
Major Products
The major products formed from these reactions are fluorescently labeled biomolecules, which can be used in various assays and imaging techniques .
Aplicaciones Científicas De Investigación
Atto 655 is widely used in scientific research due to its superior fluorescence properties. Some of its applications include:
Single-Molecule Detection: Atto 655 is highly suitable for single-molecule detection due to its high sensitivity and low background noise.
High-Resolution Microscopy: Techniques such as PALM, dSTORM, and STED microscopy benefit from the use of Atto 655 for its excellent photostability and brightness.
Flow Cytometry: Atto 655 is used in flow cytometry for the detection and analysis of cells and other particles.
Fluorescence In-Situ Hybridization (FISH): The dye is used in FISH assays to detect specific nucleic acid sequences within cells.
Biophysical Probes: Atto 655 serves as a biophysical probe for studying binding interactions and molecular dynamics.
Mecanismo De Acción
Atto 655 is a zwitterionic dye, meaning it has both positive and negative charges, resulting in a net electrical charge of zero. This property allows it to remain electrically neutral when conjugated to biomolecules. The dye is a strong electron acceptor, and its fluorescence is efficiently quenched by electron donors such as guanine and tryptophan . The fluorescence is excited most efficiently in the range of 640-660 nm .
Comparación Con Compuestos Similares
Atto 655 can be compared with other red-absorbing fluorescent dyes such as Alexa Fluor 647, Cy5, and DyLight 650. Here are some key points of comparison:
Alexa Fluor 647: Similar excitation and emission wavelengths but may differ in photostability and brightness.
Cy5: Known for its high quantum yield and photostability, but Atto 655 may offer better signal-to-noise ratio in certain applications.
DyLight 650: Another red-absorbing dye with comparable properties, but Atto 655’s rigid structure may provide advantages in specific assays.
Conclusion
Atto 655 is a versatile and highly effective fluorescent dye used in a wide range of scientific research applications. Its unique properties, such as high sensitivity, excellent signal-to-noise ratio, and long fluorescence lifetime, make it a valuable tool for researchers in various fields.
Propiedades
Fórmula molecular |
C27H33N3O6S |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
[6-(3-carboxypropyl)-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C27H33N3O6S/c1-4-29-9-5-7-17-11-20-24(13-22(17)29)36-25-14-23-19(12-21(25)28-20)18(16-37(33,34)35)15-27(2,3)30(23)10-6-8-26(31)32/h11-14,18H,4-10,15-16H2,1-3H3,(H-,31,32,33,34,35) |
Clave InChI |
FOYVTVSSAMSORJ-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(CC(N5CCCC(=O)O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |
Sinónimos |
Atto655 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-but-2-enedioic acid;1-cyclohexyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B1257839.png)

![1-S-[(1Z)-N-(sulfoxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257842.png)


![3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid](/img/structure/B1257847.png)
![(Z)-4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1257848.png)




